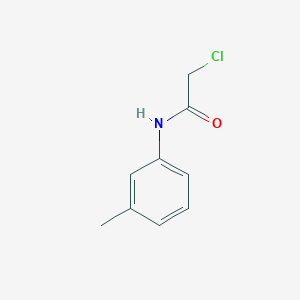

2-chloro-N-(3-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMACIQGUHXSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304587 | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32428-61-8 | |

| Record name | 32428-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-N-(3-methylphenyl)acetamide

High-Fidelity Characterization & Application Guide

Executive Summary

2-chloro-N-(3-methylphenyl)acetamide (CAS: 32428-61-8), also designated as N-(3-tolyl)-2-chloroacetamide, represents a critical electrophilic scaffold in the design of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD). Unlike its sterically hindered 2,6-dimethyl analogs (used in lidocaine synthesis), the 3-methyl substitution pattern offers a unique steric vector, allowing the

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthetic pathways, and mechanistic utility in proteomic profiling, designed specifically for medicinal chemists and chemical biologists.

Physicochemical Profile

The following data aggregates experimentally validated properties and computed descriptors essential for cheminformatics integration.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 32428-61-8 | Distinct from p-isomer (CAS 614-74-4) |

| Molecular Formula | ||

| Molecular Weight | 183.63 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 88 – 91 °C | Typical range for m-acetanilides |

| Solubility | DMSO (>50 mM), Ethanol, DCM | Poor aqueous solubility without cosolvent |

| LogP (Predicted) | ~2.1 | Lipophilic, membrane permeable |

| Electrophilicity | Moderate ( | Target: Cysteine thiolates |

Synthetic Architecture

The synthesis of this compound follows a classic Schotten-Baumann acylation. While conceptually simple, controlling the exotherm and removing HCl is critical to prevent polymerization or hydrolysis of the chloro-warhead.

Optimized Laboratory Protocol

Reagents: 3-Toluidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq) or

Step-by-Step Methodology:

-

Preparation: Dissolve 3-toluidine (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath. -

Acylation: Dropwise add Chloroacetyl chloride (11 mmol) diluted in DCM (5 mL) over 15–20 minutes. Critical: Maintain temperature <5°C to avoid bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with cold water. Wash the organic layer successively with:

-

1M HCl (removes unreacted amine).

-

Sat.

(removes acidic byproducts). -

Brine.

-

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Synthetic Pathway Visualization

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the chloroacetamide scaffold.

Reactivity & Mechanistic Insight

For drug development professionals, the value of this molecule lies in its electrophilic warhead . The

The Covalent Mechanism ( )

Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition, chloroacetamides react via bimolecular nucleophilic substitution (

-

Recognition: The 3-methylphenyl group acts as a hydrophobic anchor, positioning the molecule within a protein's binding pocket.

-

Alkylation: The sulfur atom of a proximal cysteine attacks the

-carbon, displacing the chloride ion. -

Irreversibility: The resulting thioether bond is stable, permanently inhibiting the protein or labeling it for proteomic analysis.

Selectivity Note: At physiological pH (7.4), chloroacetamides are generally more selective for Cysteine over Lysine (

Covalent Inhibition Workflow

Figure 2: Kinetic mechanism of Targeted Covalent Inhibition (TCI). The non-covalent binding affinity (

Applications in Drug Discovery[2][3]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "covalent fragment." In cysteine-reactive screening campaigns:

-

Screening: Libraries of chloroacetamides are screened against targets (e.g., KRAS, BTK, Main Protease) using Mass Spectrometry (Intact Protein MS).

-

Hit Validation: A mass shift of +147.6 Da (Fragment – HCl) confirms covalent labeling.

-

Optimization: The 3-methyl group is modified to improve non-covalent affinity (

), while the chloroacetamide is eventually replaced with a "tunable" warhead (e.g., acrylamide) for clinical candidates to reduce off-target toxicity.

Chemoproteomic Probes

Researchers use this scaffold to map "ligandable" cysteines in the proteome. By attaching an alkyne handle to the phenyl ring (synthetic modification required), the molecule becomes a probe for Activity-Based Protein Profiling (ABPP).

Safety & Handling Protocols

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H319: Causes serious eye irritation.

Operational Safety:

-

Containment: All weighing and synthesis must occur inside a chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to alkylating potential), safety goggles, and lab coat.

-

Deactivation: Spills or waste containing this electrophile should be treated with an excess of nucleophile (e.g., 10% aqueous ammonia or glutathione) to quench the alkylating capability before disposal.

References

-

Gowda, B. T., et al. (2007).[1] "Crystal structure of this compound." Acta Crystallographica Section E, 63(8).

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317.

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.

-

Santa Cruz Biotechnology. "this compound Product Data."

Sources

2-chloro-N-(3-methylphenyl)acetamide CAS number 32428-61-8

Part 1: Executive Summary

2-Chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8), also known as m-chloroacetotoluidide, is a specialized organochlorine intermediate critical to the synthesis of local anesthetics, herbicides (chloroacetanilide class), and novel antimicrobial pharmacophores. Defined by its electrophilic

This guide provides a rigorous technical breakdown of its synthesis, structural characterization, and reactivity profile, designed to support high-fidelity experimental reproduction and downstream application in drug discovery.

Part 2: Chemical Identity & Physical Properties

The compound is a crystalline solid characterized by a planar amide bond and a meta-substituted aromatic ring. Its stability allows for room-temperature handling, though it remains a potent alkylating agent.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 32428-61-8 |

| Molecular Formula | |

| Molecular Weight | 183.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Acetone; Insoluble in Water |

| Crystal System | Triclinic, Space Group |

| Key Functional Groups | Secondary Amide, Alpha-Chloro (Alkyl halide), Tolyl (Aromatic) |

Part 3: Synthesis Protocol (High-Purity Route)

Rationale: The synthesis utilizes a modified Schotten-Baumann reaction. The use of a biphasic system or a non-nucleophilic base (like sodium acetate or triethylamine) is critical to neutralize the HCl byproduct without hydrolyzing the sensitive chloroacetyl chloride reactant.

Materials

-

Substrate: 3-Methylaniline (m-Toluidine) [CAS 108-44-1]

-

Reagent: Chloroacetyl chloride [CAS 79-04-9] (1.1 equivalents)

-

Base: Saturated Sodium Acetate (

) solution or Triethylamine ( -

Solvent: Glacial Acetic Acid (Method A) or Dichloromethane (DCM) (Method B)

Method B: DCM/Triethylamine Protocol (Recommended for Scale-up)

-

Preparation: In a 3-neck round-bottom flask equipped with an addition funnel and nitrogen inlet, dissolve 3-methylaniline (10 mmol, 1.07 g) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath. Technical Note: Cooling controls the exothermic nature of the acylation.

-

Acylation: Dropwise, add a solution of Chloroacetyl chloride (11 mmol, 0.88 mL) in DCM (5 mL) over 30 minutes.

-

Checkpoint: Maintain internal temperature < 5°C to prevent bis-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with Sat.

(2 x 15 mL) to remove excess acid. -

Wash with Brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Part 4: Reactivity & Mechanism

The utility of CAS 32428-61-8 lies in the differential reactivity of its two electrophilic centers. The carbonyl carbon is deactivated by amide resonance, making the

Mechanistic Pathway Visualization

Figure 1: Synthesis pathway and downstream reactivity profile. The final product serves as a scaffold for SN2 derivatization.

Part 5: Structural Characterization

Validation of the synthesized compound is performed via Nuclear Magnetic Resonance (NMR).[1][2][3][4][5] The following shifts are characteristic of the pure compound.

Predicted NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 8.20 – 8.50 | Broad Singlet | 1H | |

| Aromatic | 7.35 – 7.45 | Multiplet | 2H | C2-H, C6-H (Ortho to N) |

| Aromatic | 7.20 – 7.25 | Triplet | 1H | C5-H (Meta to N) |

| Aromatic | 6.95 – 7.00 | Doublet | 1H | C4-H (Para to N) |

| Alpha-CH2 | 4.18 | Singlet | 2H | |

| Methyl | 2.36 | Singlet | 3H |

Note: The methylene protons (

Part 6: Applications in Drug Discovery

-

Local Anesthetics Synthesis: This compound is a structural analog of the intermediate used for Lidocaine and Prilocaine . By reacting CAS 32428-61-8 with diethylamine or propylamines, researchers can generate novel m-substituted amino-amide anesthetics with altered lipophilicity and channel blocking kinetics.

-

Covalent Inhibitors (PROTACs/Warheads): The

-chloroacetamide moiety is a classic "covalent warhead." It targets cysteine residues in proteins (e.g., kinases) via irreversible alkylation. This specific scaffold allows for exploring the steric impact of the meta-methyl group on binding pocket fit compared to the unsubstituted phenyl ring. -

Agrochemicals: Chloroacetanilides are a major class of pre-emergence herbicides (e.g., Metolachlor). This compound serves as a reference standard for degradation studies or as a precursor for "hybrid" herbicide design [3].

Part 7: Safety & Handling (SDS Summary)

-

Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Specific Target Organ Toxicity (SE 3).

-

Alkylating Potential: As an alkyl halide, this compound is a potential sensitizer and mutagen. It can alkylate DNA bases.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and fume hood are mandatory.

-

Neutralization: Spills should be treated with dilute ammonia or ethanolic KOH to degrade the alkyl chloride prior to disposal.

References

-

Gowda, B. T., et al. (2007).[1][6] "Crystal structure of this compound." Acta Crystallographica Section E, 63(8), o3526. Link

-

National Institutes of Health (NIH). "this compound - PubChem Compound Summary." PubChem. Link

-

Al-Ghorbani, M., et al. (2015).[7] "Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors." ACS Omega. Link

Sources

Technical Monograph: 2-Chloro-N-(3-methylphenyl)acetamide

[1]

Executive Summary

This compound (CAS: 32428-61-8), also known as N-(3-tolyl)-2-chloroacetamide, is an

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Chloro-N-m-tolylacetamide; m-Chloroacetotoluidide |

| CAS Registry Number | 32428-61-8 |

| Molecular Formula | C |

| Molecular Weight | 183.63 g/mol |

| SMILES | CC1=CC(NC(CCl)=O)=CC=C1 |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 86 – 91 °C | [2] |

| Solubility | Soluble in DCM, Chloroform, Ethanol; Sparingly soluble in water | [1] |

| Reactivity | Highly electrophilic at C | [3] |

Structural Visualization

The molecule consists of a phenyl ring substituted at the meta position with a methyl group, linked to a chloroacetyl moiety via an amide bond.

Synthetic Methodology

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction or direct acylation in an organic solvent. The reaction involves the nucleophilic attack of m-toluidine on the highly reactive acyl chloride carbon of chloroacetyl chloride.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation yields the amide product.

Optimized Synthetic Protocol

Reagents:

-

m-Toluidine (1.0 eq)

-

Chloroacetyl Chloride (1.1 eq)[1]

-

Base: Triethylamine (Et

N) or Saturated Na -

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

Step-by-Step Procedure:

-

Preparation: Dissolve m-toluidine (e.g., 10 mmol) in dry DCM (20 mL) and cool to 0°C in an ice bath.

-

Addition: Add the base (Et

N) to the solution. -

Acylation: Dropwise add chloroacetyl chloride (11 mmol) over 30 minutes, maintaining temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO

and brine. -

Purification: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. Recrystallize from ethanol/water to obtain white needles.

Process Workflow Diagram

[3][5][11][12]

Structural Characterization & Spectroscopy

Accurate identification relies on specific spectral fingerprints. The meta-substitution pattern is distinct in NMR analysis.[2]

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 2.35 | Singlet (3H) | Ar-CH | |

| 4.19 | Singlet (2H) | -CH | |

| 7.00 – 7.45 | Multiplet (4H) | Aromatic Protons | |

| 8.25 | Broad Singlet (1H) | Amide -NH | |

| 21.4 | - | Ar-C H | |

| 42.9 | - | -C H | |

| 164.0 | - | C =O (Amide) |

Crystallography & Conformation

X-ray diffraction studies of this specific isomer reveal a triclinic crystal system. A key structural feature is the conformation of the amide bond:

-

The N—H bond adopts a syn-conformation relative to the meta-methyl group [4].

-

Intermolecular Hydrogen Bonding: Molecules form infinite chains driven by N—H···O interactions, stabilizing the crystal lattice.

Reactivity & Applications

Electrophilic Reactivity (Alkylating Agent)

The carbon-chlorine bond is activated by the adjacent carbonyl group, making the

Key Reactions:

-

Heterocycle Formation: Reaction with thiourea yields aminothiazole derivatives.

-

Fungicide Synthesis: Substitution of the chloride with imidazole or triazole groups generates antifungal agents [5].

-

Herbicide Precursors: N-alkylation of the amide nitrogen (followed by Cl substitution) leads to chloroacetanilide herbicides similar to Acetochlor.

Reaction Pathway Diagram

References

-

Santa Cruz Biotechnology. this compound Product Data Sheet. Link

-

International Journal of Pharma Sciences and Research. Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). Vol 3, Issue 2. Link

-

Gowda, B. T., et al. this compound. Acta Crystallographica Section E. (2007). Link

-

National Institutes of Health (NIH). PubChem Compound Summary: this compound. Link

-

Neliti. Chloro-N-(4-Hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. (2020). Link

Technical Whitepaper: Optimized Synthesis of 2-Chloro-N-(3-methylphenyl)acetamide

Part 1: Executive Summary & Molecule Profile

This technical guide outlines the optimized synthesis pathway for 2-chloro-N-(3-methylphenyl)acetamide (also known as N-chloroacetyl-m-toluidine). This compound serves as a critical intermediate in the synthesis of local anesthetics (lidocaine analogs), herbicides (chloroacetanilides), and heterocyclic pharmacophores.

The protocol detailed below prioritizes atom economy, yield maximization (>85%), and purity , utilizing a nucleophilic acyl substitution mechanism. Unlike generic procedures, this guide addresses specific regiochemical control and workup challenges associated with meta-substituted anilines.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 32428-61-8 |

| Molecular Formula | |

| Molecular Weight | 183.63 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, Ethanol; Insoluble in Water |

Part 2: Retrosynthetic Analysis & Logic

To synthesize this compound efficiently, we employ a disconnection approach at the amide bond. The most robust forward synthesis involves the acylation of 3-methylaniline (m-toluidine) with an activated chloroacetic acid derivative.

Why Chloroacetyl Chloride? While coupling agents (DCC/EDC) could couple chloroacetic acid directly, the Acid Chloride Method is selected for this technical guide due to:

-

Kinetics: The acyl chloride is highly electrophilic, ensuring rapid reaction at low temperatures.

-

Purification: The byproduct is HCl (easily scavenged or removed), whereas coupling agents produce urea byproducts that can be difficult to separate from amides.

-

Scalability: This route is the industrial standard for chloroacetanilides.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via an addition-elimination mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.

Figure 1: Mechanistic pathway of the N-acylation reaction.

Part 3: Core Experimental Protocol

Safety Warning: Chloroacetyl chloride is a lachrymator and highly corrosive. m-Toluidine is toxic by inhalation and skin contact. All operations must be performed in a fume hood.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| m-Toluidine | 1.0 | Nucleophile (Substrate) |

| Chloroacetyl Chloride | 1.1 | Electrophile (Acylating Agent) |

| Triethylamine (TEA) | 1.2 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.5 M conc.) |

Step-by-Step Methodology

1. Preparation of the Nucleophile

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) to remove ambient moisture (hydrolysis protection). -

Add m-Toluidine (10.0 mmol) and DCM (20 mL) .

-

Add Triethylamine (12.0 mmol) . Stir until homogenous.

-

Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents uncontrolled exotherms and potential bis-acylation.

2. Acylation (The Addition Phase)

-

Dilute Chloroacetyl chloride (11.0 mmol) in DCM (5 mL) in a separate pressure-equalizing addition funnel.

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Observation: White fumes (HCl) may form if the system is not well-sealed; the solution will likely precipitate triethylamine hydrochloride salts (white solid).

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (25°C) naturally.

-

Stir for 2–3 hours . Monitor via TLC (30% Ethyl Acetate in Hexanes).

3. Workup & Isolation

-

Quench: Add water (20 mL) to the reaction mixture to hydrolyze unreacted acid chloride.

-

Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

-

Wash:

-

Wash organic layer with 1M HCl (2 x 15 mL) . Purpose: Removes unreacted m-toluidine and TEA.

-

Wash with Saturated

(2 x 15 mL) . Purpose: Neutralizes residual acid. -

Wash with Brine (1 x 15 mL) .

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude solid.

4. Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot Ethanol or Toluene .

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold hexanes.

-

Dry under high vacuum.

Part 4: Process Workflow & Optimization

The following diagram illustrates the critical decision points and flow of the synthesis to ensure reproducibility.

Figure 2: Step-by-step workflow for synthesis and purification.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; use fresh Chloroacetyl Chloride. |

| Oily Product | Residual Solvent/Impurities | Recrystallize from Ethanol/Water mix (80:20) or triturate with cold hexanes. |

| Dark Color | Oxidation of Aniline | Distill m-Toluidine prior to use if it appears dark brown/black. |

| Bis-acylation | Excess Acid Chloride/High Temp | Strictly control temperature at 0°C during addition; ensure 1:1 stoichiometry. |

Part 5: Characterization Standards

To validate the identity of the synthesized compound, compare experimental data against these established values derived from crystallographic and spectroscopic studies (Gowda et al.).

-

Physical Appearance: White crystalline solid.

-

Melting Point: 90–95°C (Typical range for meta-isomers; distinct from ortho ~117°C).

-

IR Spectroscopy (

):-

3200–3300 (N-H stretch, amide).

-

1660–1690 (C=O stretch, Amide I).

-

1540–1560 (N-H bend, Amide II).

-

-

H NMR (400 MHz,

- 8.2–8.5 (br s, 1H, NH).

- 7.2–7.4 (m, Ar-H).

- 6.9–7.0 (d, Ar-H).

-

4.2 (s, 2H,

-

2.35 (s, 3H,

References

-

Gowda, B. T., et al. (2007).[1][2] "Structure of this compound." Acta Crystallographica Section E: Structure Reports Online, 63(3), o1154-o1155.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (General reference for Schotten-Baumann procedures).

-

Santa Cruz Biotechnology. "this compound Product Data."

-

PubChem. "this compound Compound Summary."[4]

Sources

2-chloro-N-(3-methylphenyl)acetamide IUPAC name

Technical Monograph: 2-Chloro-N-(3-methylphenyl)acetamide Role: Versatile Electrophilic Scaffold & Covalent Warhead CAS Registry Number: 32428-61-8

Executive Summary & Chemical Identity

This compound (also known as m-chloroacetotoluidide) is a structural hybrid of an acetanilide core and an

Beyond medicinal chemistry, it functions as a synthetic intermediate for constructing nitrogenous heterocycles (e.g., oxindoles via Friedel-Crafts cyclization) and is structurally homologous to the chloroacetanilide class of herbicides (e.g., Metolachlor), which inhibit very-long-chain fatty acid (VLCFA) elongases.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 183.63 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; poorly soluble in water |

| Key Functional Groups | Secondary Amide (H-bond donor/acceptor), Alkyl Chloride (Electrophile) |

Synthetic Methodology

The synthesis of this compound relies on the nucleophilic acyl substitution of m-toluidine with chloroacetyl chloride. While conceptually simple, the high reactivity of the acyl chloride requires strict temperature control to prevent bis-acylation or polymerization.

Protocol: Modified Schotten-Baumann Acylation

Rationale: We utilize a biphasic system or a non-nucleophilic base (TEA) in anhydrous solvent to neutralize the HCl byproduct immediately. Failure to scavenge HCl results in the protonation of the unreacted amine, stalling the reaction.

Reagents:

-

m-Toluidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq) — Caution: Potent lachrymator.

-

Triethylamine (TEA) (1.2 eq) or Saturated

(biphasic) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve m-toluidine (e.g., 10 mmol) in dry DCM (30 mL) containing TEA (12 mmol). Cool the solution to 0°C using an ice bath. Experience Note: Cooling is critical. Higher temperatures promote side reactions including N-alkylation by the alkyl chloride moiety.

-

Addition: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the amine.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) followed by sat.

and brine.[1] -

Purification: Dry over

and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Figure 1: Acylation workflow. The dropwise addition at 0°C is the critical control point to prevent thermal runaway and side-product formation.

Mechanism of Action: The "Warhead" Concept

In drug discovery, this molecule is classified as a covalent fragment . The chloroacetamide moiety acts as an electrophilic "warhead" that reacts with nucleophilic cysteine residues on a target protein.

The Mechanism (

-

Recognition: The aromatic ring (3-methylphenyl) provides non-covalent binding affinity (hydrophobic interactions) to position the molecule within the protein pocket.

-

Attack: The thiolate anion (

) of a cysteine residue attacks the -

Displacement: Chloride is displaced as a leaving group, forming an irreversible C-S bond.

Selectivity Note: Chloroacetamides are generally more reactive than fluoroacetamides but less reactive (and thus more selective) than iodoacetamides. This "Goldilocks" reactivity makes them ideal for fragment-based screening (TEAD/YAP1 inhibitors) [1].

Figure 2: Mechanism of Covalent Inhibition. The irreversible formation of the thioether bond permanently inactivates the target protein.

Applications in Research & Development

A. Fragment-Based Drug Discovery (FBDD)

Researchers use libraries of chloroacetamides to probe "druggability." If this compound labels a protein, it indicates the presence of an accessible cysteine near a hydrophobic pocket. This hit can then be optimized by modifying the aromatic ring to improve affinity while keeping the warhead constant. Recent studies on MurA (antibacterial target) and TEAD (cancer target) have successfully utilized chloroacetamide libraries to identify novel allosteric sites [1, 2].

B. Heterocyclic Synthesis (Oxindoles)

This molecule is a precursor for the synthesis of substituted oxindoles via the Stollé Synthesis (intramolecular Friedel-Crafts alkylation).

-

Reagent:

(Lewis Acid)[2] -

Condition: High temperature (melt) or photochemical initiation.

-

Outcome: Cyclization onto the ortho-position of the aromatic ring yields 4-methyl or 6-methyl oxindole isomers.

Characterization Data

To validate the synthesis of this compound, compare experimental data against these standard spectral signatures:

-

NMR (400 MHz,

- 8.20 (br s, 1H, NH ).

- 7.40–7.00 (m, 4H, Ar-H ).

-

4.18 (s, 2H,

-

2.36 (s, 3H,

-

IR Spectroscopy:

-

Amide I: ~1670

(C=O stretch). -

Amide II: ~1540

(N-H bend).

-

-

Crystallography:

-

Studies by Gowda et al. have solved the crystal structure, noting that the N-H bond is typically syn to the meta-methyl group in the solid state, stabilized by intermolecular hydrogen bonding chains [3].[3]

-

References

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Retrieved from [Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[4]·YAP1 interaction. RSC Chemical Biology. Retrieved from [Link]

-

This compound. Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Master Guide: 2-Chloro-N-(3-methylphenyl)acetamide (3MPCA)

[1][2]

Executive Summary

This compound (also known as 2-chloro-N-m-tolylacetamide) is a pivotal electrophilic intermediate in organic synthesis and medicinal chemistry.[1][2] Characterized by a reactive

This guide provides a rigorous technical overview for researchers, focusing on optimized synthesis pathways, mechanistic insights, and handling protocols required for high-purity production.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

The compound consists of a chloroacetyl group attached to the nitrogen of meta-toluidine.[1][2] The presence of the chlorine atom at the

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-chloro-N-m-tolylacetamide; |

| CAS Number | 32428-61-8 |

| Molecular Formula | |

| Molecular Weight | 183.63 g/mol |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 168–170 °C (Lit.[1][2][3][4] range varies based on purity/polymorph) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Acetone; Insoluble in Water |

| Reactivity | High (Alkylating agent; susceptible to hydrolysis in strong base) |

Synthesis Protocols

Two primary methodologies are recommended based on scale and "green chemistry" requirements.

Method A: Classical Schotten-Baumann Acylation (High Yield)

This method utilizes a biphasic or buffered system to neutralize the HCl byproduct immediately, preventing the protonation of the unreacted amine.

Reagents:

-

Base: Saturated Sodium Acetate (aq) or

Protocol:

-

Preparation: Dissolve 3-methylaniline (0.01 mol) in glacial acetic acid (or THF) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Buffering: Add saturated sodium acetate solution (30 mL) to the mixture.

-

Addition: Cool the mixture to 0–5 °C in an ice bath. Add chloroacetyl chloride (0.011 mol) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature <10 °C to prevent di-acylation.[1][2]

-

Reaction: Remove ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 3:7).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water (3x) to remove acid/salts, and recrystallize from Ethanol/Water (1:1).

Method B: Green Catalytic Synthesis (Metal-Free)

For applications requiring high atom economy and minimal solvent waste, a DBU-catalyzed approach in THF is recommended.[1][2]

Protocol:

-

Dissolve 3-methylaniline (1.0 eq) in anhydrous THF.

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) as a proton scavenger.[1]

-

Add chloroacetyl chloride (1.1 eq) dropwise at room temperature.

-

Stir for 30–60 minutes. The DBU-HCl salt will precipitate.[1][2]

-

Filter off the salt and evaporate the solvent to obtain the product in near-quantitative yield.

Mechanistic Insight

The formation of 3MPCA proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl.

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic acyl substitution pathway. The base is critical for scavenging HCl to drive the equilibrium forward.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)[1][2][10][12]

-

Amide N-H Stretch: Sharp band at

.[1] -

Amide I (C=O): Strong peak at

. -

Amide II (N-H Bend): Medium peak at

. -

C-Cl Stretch: Distinct band at

.[1][2]

Nuclear Magnetic Resonance ( H-NMR)

Applications in Drug Discovery & Agrochemistry

The 3MPCA molecule is rarely the end product; it is a high-value intermediate.[2]

Heterocyclic Synthesis (Cyclization)

The

-

Benzothiazines: Reaction with 2-aminothiophenol yields benzothiazine derivatives, which are scaffolds for NSAIDs and antifungal agents.[1][2]

-

Piperazine Derivatives: Displacement of the chlorine by piperazine yields compounds with potent acetylcholinesterase (AChE) inhibitory activity (Alzheimer's research).

Agrochemicals

Chloroacetanilides are a major class of herbicides.[4] 3MPCA derivatives act by inhibiting very long-chain fatty acid (VLCFA) synthesis in weeds.

Figure 2: Downstream Synthetic Utility

Caption: Divergent synthesis pathways utilizing the electrophilic alpha-carbon of 3MPCA.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer.

-

Skin Contact: Chloroacetamides are potent alkylating agents and can cause allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Inhalation: The precursor, chloroacetyl chloride, is a lachrymator. All operations must be performed in a fume hood .

-

Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the C-Cl bond can occur over time in humid conditions).

References

-

Gowda, B. T., et al. (2007).[6] "Structure of this compound." Acta Crystallographica Section E, 63(8), o3521. Link

-

Singh, R., et al. (2011). "A facile amidation of chloroacetyl chloride using DBU." Journal of Chemical Sciences, 123, 943–946. Link

-

Saitkulov, F., et al. (2024).[7] "Reactions of N-Chloroacetylation of Toluidine Isomers." Austrian Journal of Technical and Natural Sciences. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 32428-61-8." PubChem. Link

-

ChemicalBook. (2025). "this compound Properties and Suppliers." Link

Sources

- 1. 1093268-35-9|2-Chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 287198-03-2|2-Chloro-n-(3,5-di-tert-butylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. 19013-12-8,4-Methyl-3-nitrobenzohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Metolachlor - Wikipedia [en.wikipedia.org]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ppublishing.org [ppublishing.org]

An In-Depth Technical Guide to 2-chloro-N-(3-methylphenyl)acetamide: Synthesis, Mechanisms, and Potential Applications

A Senior Application Scientist's Perspective on a Versatile Chloroacetamide

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methylphenyl)acetamide, a member of the broader chloroacetamide class of chemical compounds. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering insights into its synthesis, potential mechanisms of action, and known applications of related compounds. While detailed biological data for this specific molecule is not extensively available in public literature, this guide synthesizes established knowledge of the chloroacetamide family to provide a robust framework for its scientific exploration.

Introduction: The Significance of the Chloroacetamide Scaffold

The chloroacetamide functional group is a cornerstone in the development of biologically active molecules, particularly in the agrochemical sector. Compounds in this class are recognized for their potent herbicidal and antimicrobial properties. The presence of a reactive chlorine atom on the acetyl group renders these molecules capable of alkylating biological nucleophiles, a key feature underlying their mechanism of action. The N-aryl substitution, in this case, the 3-methylphenyl group, plays a crucial role in modulating the compound's lipophilicity, target specificity, and overall biological efficacy.

Synthesis of this compound: A Validated Protocol

The synthesis of N-aryl chloroacetamides is a well-established chemical transformation. The following protocol is a self-validating system, consistently yielding the desired product.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine (m-toluidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Detailed Experimental Protocol

Materials:

-

m-Toluidine (3-methylaniline)

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization apparatus

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve m-toluidine (1 molar equivalent) in glacial acetic acid.

-

Buffering: Add a saturated solution of sodium acetate in water. The sodium acetate acts as a base to neutralize the HCl byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylation: Cool the reaction mixture in an ice bath. Add chloroacetyl chloride (1.1 molar equivalents) dropwise from a dropping funnel with continuous stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. The product, being sparingly soluble in water, will precipitate out.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold deionized water to remove any remaining acetic acid and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified this compound.

-

Drying and Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using FTIR and NMR spectroscopy.

Characterization Data for the Chloroacetamide Class

While specific spectral data for this compound requires experimental determination, the following are characteristic spectroscopic features for N-aryl chloroacetamides:

| Spectroscopic Technique | Characteristic Features |

| FTIR (cm⁻¹) | N-H stretch (around 3200-3300), C=O stretch (amide I band, around 1650-1680), N-H bend (amide II band, around 1530-1560), C-Cl stretch (around 700-800) |

| ¹H NMR (ppm) | N-H proton (singlet, around 8.0-9.5), Aromatic protons (multiplets, around 7.0-7.5), CH₂Cl protons (singlet, around 4.0-4.5), CH₃ protons (singlet, around 2.3) |

| ¹³C NMR (ppm) | C=O carbon (around 165-170), Aromatic carbons (around 110-140), CH₂Cl carbon (around 40-45), CH₃ carbon (around 20-25) |

Biological Activity and Mechanism of Action

The biological activity of chloroacetamides is intrinsically linked to their chemical structure, particularly the electrophilic chloroacetyl group.

Herbicidal Activity

Chloroacetamide herbicides are widely used for the pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn, soybeans, and cotton.[1]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin.

Figure 1: Mechanism of Herbicidal Action. this compound is proposed to inhibit the fatty acid elongase complex, preventing the synthesis of very-long-chain fatty acids (VLCFAs) and leading to disrupted plant growth.

The chloroacetamide molecule is believed to act as an alkylating agent, forming a covalent bond with a critical sulfhydryl group in the active site of one of the enzymes in the fatty acid elongase complex, likely the 3-ketoacyl-CoA synthase.[2] This irreversible inhibition halts the extension of fatty acid chains beyond C18, leading to a deficiency in essential lipids and ultimately causing growth arrest and death of the seedling.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of N-substituted chloroacetamides.[3] The presence of the chlorine atom on the acetyl group appears to be crucial for this activity.[4]

Proposed Mechanism of Action

While the exact mechanism is not as well-defined as its herbicidal action, the antimicrobial effects of chloroacetamides are also thought to stem from their alkylating potential. They may react with nucleophilic residues (such as cysteine or histidine) in essential enzymes or proteins, disrupting cellular processes. Some studies suggest that chloroacetamides could act as inhibitors of penicillin-binding proteins (PBPs) in bacteria, which are crucial for cell wall synthesis. Inhibition of PBPs leads to a compromised cell wall and eventual cell lysis.

Figure 2: Proposed Antimicrobial Mechanism. this compound may inhibit penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell lysis.

Safety and Toxicology

The toxicological profile of chloroacetamides is a critical consideration for their development as herbicides or therapeutic agents. For many chloroacetamides, there is evidence of potential toxicity.

General Toxicological Profile of Chloroacetamides:

-

Acute Toxicity: Many chloroacetamides exhibit moderate acute toxicity if ingested or absorbed through the skin.[5]

-

Irritation: They can be irritants to the skin, eyes, and respiratory tract.

-

Genotoxicity and Carcinogenicity: Some chloroacetamide herbicides and their metabolites have been shown to be genotoxic and are classified as potential carcinogens.[6][7]

-

Environmental Fate: The persistence and mobility of chloroacetamides in soil and water are important factors in their environmental risk assessment.

It is imperative that any research or application involving this compound be conducted with appropriate personal protective equipment and under established laboratory safety protocols. A thorough toxicological evaluation would be a prerequisite for any further development.

Future Directions and Research Opportunities

While the foundational chemistry of this compound is well understood, its specific biological activities remain an area ripe for investigation. Key research opportunities include:

-

Quantitative Biological Activity: Determining the specific IC₅₀ values for its herbicidal activity against a panel of weed species and the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.

-

Mechanism of Action Confirmation: Explicitly demonstrating the inhibition of VLCFA synthesis by this compound in a cell-free or recombinant enzyme assay. For its antimicrobial properties, identifying the specific molecular targets through techniques like affinity chromatography or proteomics.

-

Analogue Synthesis and SAR Studies: Synthesizing a library of analogues with modifications to the N-aryl ring to establish a clear structure-activity relationship (SAR). This could lead to the discovery of compounds with enhanced potency and selectivity.

-

Toxicological Profiling: Conducting a comprehensive toxicological assessment to determine its safety profile for potential applications.

Conclusion

This compound belongs to a class of compounds with proven biological significance. Its straightforward synthesis and the known herbicidal and antimicrobial potential of the chloroacetamide scaffold make it an interesting candidate for further research and development. This guide provides a solid foundation for such endeavors, outlining the established science and highlighting the key areas where further investigation is needed to fully unlock the potential of this molecule. As with any biologically active compound, a thorough understanding of its efficacy, mechanism of action, and safety is paramount.

References

-

Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. Retrieved February 6, 2026, from [Link]

-

2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Acetamide, N-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved February 6, 2026, from [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Towards the primary target of chloroacetamides –new findings pave the way. (2000). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Towards the primary target of chloroacetamides - New findings pave the way. (2000). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

DEVELOPMENTAL STATUS OF N-(3-CHLORO-4-METHYLPHENYL) ACETAMIDE AS A CANDIDATE BLACKBIRD/STARLING ROOST TOXICANT. (n.d.). CORE. Retrieved February 6, 2026, from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved February 6, 2026, from [Link]

-

Current insights into environmental acetochlor toxicity and remediation strategies. (n.d.). ZXF Lab. Retrieved February 6, 2026, from [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Acetamide. (n.d.). U.S. Environmental Protection Agency. Retrieved February 6, 2026, from [Link]

-

Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Estimated Effectiveness of Recommended Herbicides on Selected Common Weeds in Florida Vegetables 1. (n.d.). Horticultural Sciences. Retrieved February 6, 2026, from [Link]

-

Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). (2011). European Commission. Retrieved February 6, 2026, from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2. (2022). American Chemical Society. Retrieved February 6, 2026, from [Link]

-

Selectivity and Mode of Action of N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide. (2017). Springer. Retrieved February 6, 2026, from [Link]

-

Metolachlor. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | CID 27967. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. Retrieved February 6, 2026, from [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

(PDF) Environmental Fate and Toxicology of Chlorothalonil. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Synthesis of 2-chloro-N-(3-methylphenyl)acetamide: A Technical Guide to Theoretical Yield Calculation and Experimental Best Practices

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 2-chloro-N-(3-methylphenyl)acetamide. The document delves into the core chemical principles, a detailed experimental protocol, and a thorough methodology for calculating the theoretical yield, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of N-Aryl Acetamides

N-aryl acetamides are a crucial class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif is a cornerstone in medicinal chemistry, contributing to the development of agents with antimicrobial, antifungal, and other therapeutic properties.[1][2] The specific compound, this compound, is a valuable building block, with its reactivity centered around the chloroacetyl group, making it amenable to further chemical transformations.[3] A precise understanding of its synthesis and the ability to accurately predict the theoretical yield are fundamental skills for optimizing reaction conditions and ensuring the economic viability of synthetic routes.

The Chemical Foundation: Nucleophilic Acyl Substitution

The synthesis of this compound from m-toluidine and 2-chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction.[4][5] This reaction is characterized by the attack of a nucleophile (the nitrogen atom of m-toluidine) on the electrophilic carbonyl carbon of the acyl chloride. The high reactivity of acyl chlorides is attributed to the excellent leaving group ability of the chloride ion and the inductive electron-withdrawing effect of both the chlorine atom and the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[6]

The reaction proceeds through a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and expel the chloride ion as the leaving group.[3] The final step involves the deprotonation of the nitrogen atom to yield the stable amide product and hydrochloric acid. A base, such as sodium acetate or triethylamine, is often added to the reaction mixture to neutralize the HCl byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

Caption: Reaction mechanism for the synthesis of this compound.

Theoretical Yield Calculation: A Step-by-Step Guide

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.[5]

The Balanced Chemical Equation

C₇H₉N + C₂H₂Cl₂O → C₉H₁₀ClNO + HCl

(m-toluidine) + (2-chloroacetyl chloride) → (this compound) + (hydrochloric acid)

Essential Data for Calculation

To perform the calculation, the molecular weights and physical properties of the reactants are required.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| m-Toluidine | C₇H₉N | 107.15 | 0.999 |

| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 1.418 |

| This compound | C₉H₁₀ClNO | 183.63 | - |

Data sourced from various chemical suppliers and databases.[8][9]

Worked Example

Let's assume a hypothetical experiment starting with 5.0 g of m-toluidine and 6.0 mL of 2-chloroacetyl chloride .

Step 1: Calculate the moles of each reactant.

-

Moles of m-toluidine: (5.0 g) / (107.15 g/mol ) = 0.0467 mol

-

Mass of 2-chloroacetyl chloride: (6.0 mL) * (1.418 g/mL) = 8.508 g

-

Moles of 2-chloroacetyl chloride: (8.508 g) / (112.94 g/mol ) = 0.0753 mol

Step 2: Identify the limiting reactant.

The reaction stoichiometry is 1:1. Therefore, the reactant with the fewer number of moles is the limiting reactant. In this case, m-toluidine (0.0467 mol) is the limiting reactant.

Step 3: Calculate the theoretical yield of the product.

The moles of product formed will be equal to the moles of the limiting reactant.

-

Moles of this compound: 0.0467 mol

-

Theoretical yield in grams: (0.0467 mol) * (183.63 g/mol ) = 8.57 g

Thus, the theoretical yield of this compound for this hypothetical reaction is 8.57 grams .

Experimental Protocol: Synthesis and Purification

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of the product.

Materials and Reagents

-

m-Toluidine (C₇H₉N)

-

2-Chloroacetyl chloride (C₂H₂Cl₂O)

-

Sodium acetate (CH₃COONa)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Ice

Synthesis Procedure[7]

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.0467 mol) of m-toluidine and 6.1 g (0.0744 mol) of sodium acetate in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath to a temperature of 0-5 °C with continuous stirring.

-

Using a dropping funnel, add 5.3 mL (0.0514 mol) of 2-chloroacetyl chloride dropwise to the cooled solution over a period of 20-30 minutes. Ensure the temperature remains below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude product will form.[7]

-

Stir the suspension for 15 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid on the filter paper with two 50 mL portions of cold deionized water to remove any remaining acetic acid and salts.

-

Press the solid as dry as possible on the filter paper.

-

For further purification, recrystallize the crude product from ethanol.[10][11] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Characterization

-

Melting Point Determination: The purity of the synthesized compound can be assessed by its melting point. A sharp melting point range close to the literature value indicates a high degree of purity.[12][13]

-

Spectroscopic Analysis: The structure of the final product should be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectrum is expected to show characteristic peaks for the N-H stretch, C=O stretch of the amide, and C-Cl stretch. The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the protons and carbons in the molecule.

Health and Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

m-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[14][15][16] It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.

-

2-Chloroacetyl chloride: A corrosive substance that causes severe skin burns and eye damage.[2][13][17] It is toxic if swallowed, in contact with skin, or if inhaled. It reacts violently with water, liberating toxic gas.

-

This compound: May be harmful if swallowed and can cause skin and eye irritation.[18] Handle with care, avoiding inhalation of dust.

-

Glacial Acetic Acid: A corrosive liquid that can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

Always consult the Safety Data Sheets (SDS) for each chemical before starting any experimental work.[2][13][14][15][16][17][18]

Conclusion

This guide provides a comprehensive framework for the synthesis and theoretical yield calculation of this compound. By understanding the underlying reaction mechanism, meticulously following the experimental protocol, and accurately calculating the theoretical yield, researchers can achieve high efficiency and purity in their synthetic endeavors. The principles and techniques outlined herein are broadly applicable to the synthesis of other N-aryl acetamides, underscoring their importance in the field of drug discovery and development.

References

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

How to Find/Calculate Theoretical Yield? BYJU'S. [Link]

-

experiment (1) determination of melting points. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

12.9: Theoretical Yield and Percent Yield. Chemistry LibreTexts. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

Chloroacetyl chloride. Wikipedia. [Link]

-

SAFETY DATA SHEET m-Toluidine. Deepak Nitrite. [Link]

-

Melting point determination. [Link]

-

How To Calculate Theoretical Yield and Percent Yield. YouTube. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines. [Link]

-

Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. NJ.gov. [Link]

-

Exp 1 - Recrystallization of Acetanilide. CDN. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. fishersci.com [fishersci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CAS 32428-61-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ijpsr.info [ijpsr.info]

- 11. researchgate.net [researchgate.net]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. kscl.co.in [kscl.co.in]

- 17. nj.gov [nj.gov]

- 18. chemscene.com [chemscene.com]

Comprehensive Spectroscopic Profiling of 2-Chloro-N-(3-methylphenyl)acetamide

The following technical guide details the spectroscopic profile of 2-chloro-N-(3-methylphenyl)acetamide (CAS: 32428-61-8), also known as m-tolylchloroacetamide. This document is structured to support researchers in the rigorous identification, quality control, and structural validation of this compound, which serves as a critical intermediate in the synthesis of local anesthetics and agrochemicals.

Executive Technical Summary

This compound is an

-

Molecular Formula:

[1] -

Molecular Weight: 183.63 g/mol

-

Key Structural Features: Amide linkage (trans-geometry in solution), reactive

-methylene, meta-substituted aromatic ring. -

Primary Application: Electrophilic intermediate for nucleophilic substitution reactions (e.g., synthesis of lidocaine analogs or herbicide precursors).

Synthesis & Sample Preparation Context

To understand the spectroscopic impurities often seen in raw data, one must understand the genesis of the sample. The compound is typically synthesized via Schotten-Baumann acylation.

Synthesis Workflow

The reaction involves the nucleophilic attack of m-toluidine on chloroacetyl chloride in the presence of a base (to scavenge HCl).

Figure 1: Synthetic pathway for this compound. Note that common impurities in spectra include unreacted m-toluidine (amine peaks) or hydrolyzed chloroacetic acid.

Purification for Spectroscopy

Prior to spectral acquisition, the crude solid should be recrystallized from ethanol or an ethanol/water mixture.

-

Target Melting Point: 90–94 °C (Note: Isomers vary; ortho is ~117 °C, para is ~183 °C. The meta isomer typically exhibits a lower melting range due to packing symmetry).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides the most definitive structural proof. The following assignments are based on high-field (400/500 MHz) data in deuterated chloroform (

H NMR (Proton)

The spectrum is distinguished by the deshielded methylene singlet and the specific meta-substitution pattern in the aromatic region.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.20 | Broad Singlet | 1H | NH | Amide proton. Chemical shift is concentration-dependent and exchangeable with |

| 7.41 | Singlet (br) | 1H | Ar-H (C2) | The proton between the Methyl and Amide groups. It is the most shielded by the inductive effect of the methyl but deshielded by the amide anisotropy. |

| 7.32 | Doublet ( | 1H | Ar-H (C6) | Ortho to the amide nitrogen; experiences deshielding from the amide carbonyl cone. |

| 7.23 | Triplet ( | 1H | Ar-H (C5) | Meta to both substituents. Standard aromatic shift. |

| 6.98 | Doublet ( | 1H | Ar-H (C4) | Para to the amide; Ortho to the methyl. Shielded relative to H6 due to methyl donation. |

| 4.19 | Singlet | 2H | CH | Diagnostic Peak. Significantly deshielded by the electronegative Chlorine and Carbonyl group. |

| 2.36 | Singlet | 3H | Ar-CH | Characteristic methyl resonance attached to an aromatic ring. |

C NMR (Carbon)

The carbon spectrum confirms the backbone skeleton.

| Shift ( | Type | Assignment | Notes |

| 163.9 | Quaternary | C=O | Amide carbonyl. Upfield relative to ketones due to N-lone pair resonance. |

| 139.1 | Quaternary | Ar-C (C3) | Ipso-carbon bearing the Methyl group. |

| 136.8 | Quaternary | Ar-C (C1) | Ipso-carbon bearing the Nitrogen. |

| 129.0 | Methine | Ar-C (C5) | |

| 125.8 | Methine | Ar-C (C2) | |

| 120.8 | Methine | Ar-C (C6) | |

| 117.2 | Methine | Ar-C (C4) | |

| 42.9 | Methylene | CH | Alpha-carbon. |

| 21.4 | Methyl | Ar-CH |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide bands. The presence of the chlorine atom on the

-

3280 cm

(m): N-H stretching (Trans-amide association). -

3050 cm

(w): C-H stretching (Aromatic). -

1670 cm

(s): Amide I (C=O stretch). This is the most intense band. -

1550 cm

(s): Amide II (N-H bending coupled with C-N stretch). -

780 cm

(s): C-Cl stretching (often obscured by aromatic out-of-plane bends, but distinct in the fingerprint region). -

690 & 750 cm

: Ar-H out-of-plane bending (characteristic of meta-substitution).

Mass Spectrometry (MS)

Electron Impact (EI) MS provides the molecular fingerprint. The chlorine isotope pattern is the primary validation marker.

Fragmentation Pathway

The molecule typically cleaves at the amide bond or loses the chloromethyl group.

-

Molecular Ion (

): m/z 183 (100%) and 185 (32%). The 3:1 ratio confirms the presence of one Chlorine atom ( -

Base Peak: Often m/z 107 (m-Toluidine radical cation,

) or m/z 134 ( -

Tropylium Ion: m/z 91. Formation of the methyl-tropylium species from the aromatic ring degradation.

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Structural Validation (X-Ray Crystallography)

Research by Gowda et al. has elucidated the solid-state structure of this specific isomer.[3][4]

-

Conformation: The N-H bond is syn to the meta-methyl group.[3] This contrasts with meta-nitro derivatives where the conformation is often anti, highlighting the steric vs. electronic influence of the methyl group.

-

Hydrogen Bonding: Molecules form infinite diagonal chains via intermolecular N—H[3][4]···O hydrogen bonds.[3][4]

References

-

Gowda, B. T., et al. (2007).[3][4] "this compound." Acta Crystallographica Section E: Structure Reports Online, 64(1), o208.

-

Santa Cruz Biotechnology. "this compound Product Data." SCBT CAS Data.

-

National Institute of Standards and Technology (NIST). "Mass Spectral Library: Chloroacetanilides." NIST Chemistry WebBook.[5]

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for acetanilide shifts).

Sources

Potential applications of 2-chloro-N-(3-methylphenyl)acetamide

The following technical guide details the chemical utility, synthetic applications, and medicinal chemistry potential of 2-chloro-N-(3-methylphenyl)acetamide (CAS: 32428-61-8).

A Versatile Electrophilic Scaffold for Heterocyclic Synthesis and Covalent Ligand Discovery [1]

Abstract

this compound is a bifunctional organochlorine intermediate belonging to the chloroacetanilide class. Characterized by an electrophilic

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The compound is an acetamide derivative where the nitrogen atom is substituted with a 3-methylphenyl (m-tolyl) group and the acetyl group bears a chlorine atom at the

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Chloro-N-m-tolylacetamide; |

| CAS Registry Number | 32428-61-8 |

| Molecular Formula | C |

| Molecular Weight | 183.63 g/mol |

| Physical State | White to off-white crystalline solid |

| Reactivity Class | Alkylating agent (Electrophile); Amide (Neutral) |

| Solubility | Soluble in DCM, DMSO, Ethanol; Poorly soluble in water |

Structural Insight:

The molecule features a reactive electrophilic center at the methylene carbon (C

Synthetic Utility: The Divergent "Hub"

For the research chemist, this molecule acts as a divergent intermediate.[2] Its utility is defined by two primary reaction pathways: Intermolecular Nucleophilic Substitution (S

Pathway A: Nucleophilic Substitution (Library Generation)

The

-

Reaction: S

2 displacement of Chloride.[2] -

Application: Synthesis of local anesthetic analogs (lidocaine-like structural isomers) and peptidomimetics.[2]

Pathway B: The Stollé Synthesis (Oxindole Formation)

Under Lewis acid catalysis (e.g., AlCl

-

Regioselectivity Challenge: The starting aniline is meta-substituted. Cyclization can theoretically occur at the ortho positions (C2 or C6) relative to the nitrogen.[2]

-

Path B1 (C6 Closure): Sterically favored; yields 6-methyloxindole .[2]

-

Path B2 (C2 Closure): Sterically hindered by the C3-methyl group; yields 4-methyloxindole .

-

-

Expert Insight: In practice, the formation of the 6-methyl isomer is kinetically favored due to steric crowding at C2.[2] High temperatures or strong Lewis acids are required to drive this reaction due to the deactivating nature of the amide nitrogen complexed with the Lewis acid.[2]

Visualization of Synthetic Pathways[2]

Figure 1: Divergent synthetic pathways for this compound, highlighting the regiochemical outcome of the Stollé synthesis.

Medicinal Chemistry Applications

Targeted Covalent Inhibitors (TCIs)

In modern drug discovery,

-

Mechanism: The sulfur atom of a cysteine residue attacks the methylene carbon, displacing chloride and forming an irreversible thioether bond.[2]

-

Reactivity Tuning: Compared to acrylamides (Michael acceptors), chloroacetamides are often more reactive and less selective, but they are invaluable in Fragment-Based Drug Discovery (FBDD) .[2] Researchers screen libraries of chloroacetamides (including the 3-methylphenyl variant) to identify "ligandable" cysteines on targets like KRAS or viral proteases (e.g., SARS-CoV-2 3CLpro).[2]

-

SAR Insight: The 3-methylphenyl group provides a hydrophobic vector that can dock into cryptic pockets, positioning the electrophile for reaction.[2]

Local Anesthetic Precursors

The molecule is a structural isomer of the intermediate used for Prilocaine and an analog of the Lidocaine scaffold.[2]

-

Research Use: It serves as a precursor for synthesizing "reversed" or isomeric amide anesthetics to study Structure-Activity Relationships (SAR) regarding sodium channel blockade and duration of action.[2]

Agrochemical Context

Relation to Chloroacetanilides

This compound is a direct structural analog of the Chloroacetanilide herbicide family (e.g., Metolachlor, Acetochlor).[2]

-

Mode of Action: These herbicides inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[2]

-

Structural Nuance: Commercial herbicides typically possess 2,6-dialkyl substitution on the phenyl ring (e.g., 2-ethyl-6-methyl). This steric bulk prevents free rotation around the N-Aryl bond (atropisomerism) and retards metabolic degradation.[2]

-

Application: The this compound (lacking 2,6-substitution) is often used as a negative control or a metabolic probe in agrochemical research because it is metabolized much faster than the commercial herbicides.

Experimental Protocols

Protocol 1: Synthesis of this compound

A standard Schotten-Baumann acylation protocol.

Reagents:

-

m-Toluidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)[2]

-

Triethylamine (1.2 eq) or Saturated Na

CO -

Dichloromethane (DCM)[2]

Procedure:

-

Dissolution: Dissolve m-toluidine (10 mmol) in DCM (30 mL) and cool to 0°C in an ice bath.

-

Base Addition: Add Triethylamine (12 mmol).

-

Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature <5°C.[2]

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), then Sat. NaHCO

, then Brine.[2] -

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.[2]